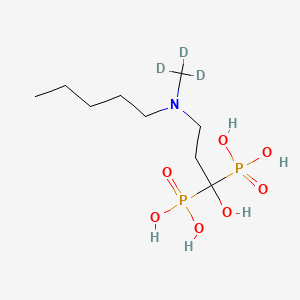

Ibandronic Acid-d3

Vue d'ensemble

Description

Ibandronic Acid-d3 is a stable isotope labelled form of Ibandronic Acid . It is a highly potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis . It is also used in pharmaceutical analytical testing .

Synthesis Analysis

Ibandronic Acid-d3 can be synthesized by reacting ibandronic acid with sodium hydroxide, which affords the corresponding monosodium salt . This salt is isolated as a 2-propanol hemisolvate and hemihydrated adduct .

Molecular Structure Analysis

The molecular formula of Ibandronic Acid-d3 is C9H20D3NO7P2 . The molecular weight is 322.25 . The structure of Ibandronic Acid-d3 includes a hydroxy group attached to a phosphono-propyl group, and a pentyl group attached to a trideuteriomethyl group .

Chemical Reactions Analysis

Ibandronic Acid-d3, being a bisphosphonate, has high affinity for bone. When osteoclasts bind to bone, they form podosomes, ring structures of F-actin . Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption .

Physical And Chemical Properties Analysis

Ibandronic Acid-d3 is a white solid . It is slightly soluble in aqueous base, methanol, and water . It has a melting point of over 208°C . It is stored at a temperature of -20°C .

Applications De Recherche Scientifique

Treatment of Osteoporosis

Ibandronic Acid-d3 is used in the treatment of osteoporosis . It is effective in increasing bone mineral density and reducing the risk of vertebral fractures . Both oral and parenteral forms of Ibandronic Acid-d3 have been studied for their efficacy, safety, and tolerability .

Prevention of Fragile Fractures

Ibandronic Acid-d3 is also used in the prevention of fragile fractures . A study protocol describes a randomized, active-controlled, non-blind, single-center, phase II trial where sodium ibandronate hydrate (another name for Ibandronic Acid-d3) is administered either orally or intravenously, along with daily oral intake of eldecalcitol .

Post-gastrectomy Condition Management

Patients who undergo gastrectomy for gastric cancer are susceptible to osteoporosis . To prevent a decrease in bone mineral density, an appropriate prophylaxis is considered important to adjust the post-gastrectomy condition . In this context, Ibandronic Acid-d3 is being studied for its potential benefits .

Comparative Studies with Other Bisphosphonates

Ibandronic Acid-d3 has been compared with other bisphosphonates in terms of efficacy . These comparative studies provide insights into the advantages and perspectives of Ibandronic Acid-d3 .

Treatment of Complications of Systemic Osteoporosis

Ibandronic Acid-d3 is used in the complex treatment of systemic osteoporosis and its complications . This includes the management of pain and other symptoms associated with osteoporosis .

Study of Adverse Effects

Research is also conducted to study the adverse effects of Ibandronic Acid-d3. For instance, a case was reported where a woman developed atraumatic femoral neck fracture during treatment with Ibandronic Acid-d3 for osteoporosis .

Mécanisme D'action

Target of Action

Ibandronic Acid-d3, a modified version of ibandronic acid, is a highly potent nitrogen-containing bisphosphonate . The primary targets of Ibandronic Acid-d3 are osteoclasts or osteoclast precursors . These cells are responsible for bone resorption, a process that can lead to conditions such as osteoporosis .

Mode of Action

Ibandronic Acid-d3 interacts with its targets, the osteoclasts, by inhibiting their activity . This interaction occurs when bisphosphonates like Ibandronic Acid-d3 are taken into the bone where they bind to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .

Biochemical Pathways

The action of Ibandronic Acid-d3 affects the biochemical pathway of bone resorption. By inhibiting the activity of osteoclasts, Ibandronic Acid-d3 decreases the rate of bone resorption, leading to an indirect increase in bone mineral density . This helps to restore the balance between bone formation and resorption, which is often disrupted in conditions like osteoporosis .

Pharmacokinetics

The terminal volume of distribution is 90 L, and 40% to 50% of circulating Ibandronic Acid-d3 binds to bone . The elimination half-life of Ibandronic Acid-d3 can be up to 157 hours .

Result of Action

The molecular and cellular effects of Ibandronic Acid-d3’s action include a decrease in the rate of bone resorption and an increase in bone mineral density . This results in stronger bones and a reduced risk of fractures, which is particularly beneficial in the treatment and prevention of osteoporosis .

Action Environment

The action, efficacy, and stability of Ibandronic Acid-d3 can be influenced by various environmental factors. For instance, the bioavailability of Ibandronic Acid-d3 can be affected by the patient’s renal function, with patients having a creatinine clearance of 40 to 70 mL/minute having a 55% higher area under the curve (AUC), and patients with a creatinine clearance of 30 mL/minute having more than a 2-fold increase in exposure . Additionally, age-related changes in renal function may alter the elimination of Ibandronic Acid-d3 in elderly patients .

Safety and Hazards

Orientations Futures

Ibandronic Acid-d3, being a bisphosphonate, is used in the prevention and treatment of osteoporosis and metastasis-associated skeletal fractures in people with cancer . It may also be used to treat hypercalcemia (elevated blood calcium levels) . Future research may focus on improving the safety profile and exploring new therapeutic applications .

Propriétés

IUPAC Name |

[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBVHIBUJCELCL-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649399 | |

| Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1130899-41-0 | |

| Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

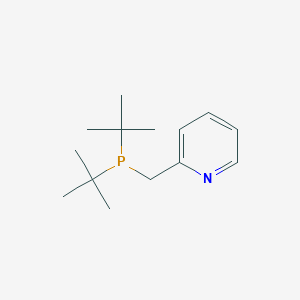

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)

![3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593084.png)